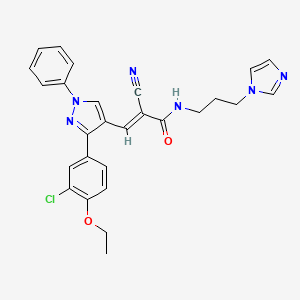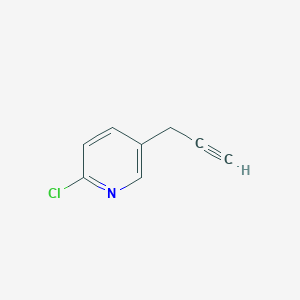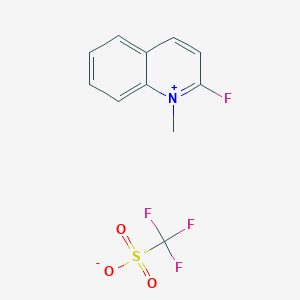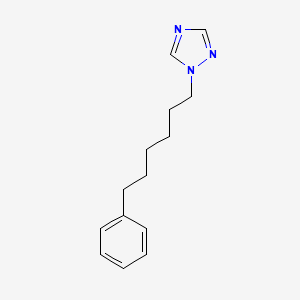
1-(6-Phenylhexyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Fenilhexil)-1H-1,2,4-triazol es un compuesto orgánico que pertenece a la clase de triazoles. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(6-Fenilhexil)-1H-1,2,4-triazol típicamente implica la reacción de 6-fenilhexilamina con un precursor de triazol. Un método común es la ciclización de 6-fenilhexilamina con hidracina y un compuesto carbonílico en condiciones ácidas o básicas. Las condiciones de reacción, como la temperatura y el solvente, pueden variar dependiendo del rendimiento y la pureza deseados del producto.
Métodos de Producción Industrial
La producción industrial de 1-(6-Fenilhexil)-1H-1,2,4-triazol puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto puede incluir el uso de reactores de flujo continuo y sistemas automatizados para asegurar una calidad y eficiencia constantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(6-Fenilhexil)-1H-1,2,4-triazol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El anillo de triazol puede participar en reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan los átomos de hidrógeno en el anillo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como haluros o aminas en presencia de una base como hidróxido de sodio.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de triazol con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir derivados de triazol con átomos de nitrógeno reducidos.
Aplicaciones Científicas De Investigación
1-(6-Fenilhexil)-1H-1,2,4-triazol tiene varias aplicaciones en la investigación científica, incluyendo:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o antifúngicas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo actividades anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(6-Fenilhexil)-1H-1,2,4-triazol involucra su interacción con objetivos moleculares específicos y vías. El anillo de triazol puede unirse a enzimas o receptores, modulando su actividad. Esto puede llevar a varios efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos Similares
1-(6-Fenilhexil)-1H-1,2,3-triazol: Estructura similar pero con una disposición diferente de átomos de nitrógeno en el anillo de triazol.
1-(6-Fenilhexil)-1H-1,2,4-oxadiazol: Contiene un átomo de oxígeno en lugar de uno de los átomos de nitrógeno en el anillo de triazol.
1-(6-Fenilhexil)-1H-1,2,4-tiadiazol: Contiene un átomo de azufre en lugar de uno de los átomos de nitrógeno en el anillo de triazol.
Singularidad
1-(6-Fenilhexil)-1H-1,2,4-triazol es único debido a su disposición específica de átomos de nitrógeno en el anillo de triazol y la presencia del grupo fenilhexil.
Propiedades
Número CAS |
919800-79-6 |
|---|---|
Fórmula molecular |
C14H19N3 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
1-(6-phenylhexyl)-1,2,4-triazole |
InChI |
InChI=1S/C14H19N3/c1(2-7-11-17-13-15-12-16-17)4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2 |
Clave InChI |
PQFLMKKAMJTVNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
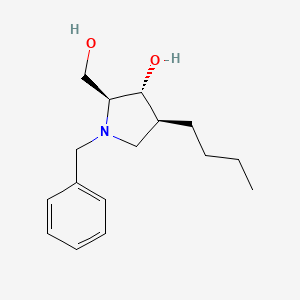


![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
![N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine](/img/structure/B12638781.png)

